![molecular formula C24H23NO4 B13534673 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the tricyclo[3.2.1.0,2,7]octane core adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[3.2.1.0,2,7]octane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final coupling of the Fmoc-protected amino group to the tricyclic core is achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Chemistry:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Organic Synthesis: The tricyclic core can serve as a building block for more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Bioconjugation: The Fmoc group can be used to modify biomolecules for various applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Catalysis: The tricyclic core may serve as a ligand in catalytic processes.
Mecanismo De Acción
The mechanism of action of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tricyclic core can interact with various molecular targets, potentially influencing biological pathways.
Comparación Con Compuestos Similares
9-Fluorenylmethoxycarbonyl chloride: Used for introducing the Fmoc group.
Tricyclo[3.2.1.0,2,7]octane derivatives: Similar tricyclic structures with different functional groups.
Uniqueness: The combination of the Fmoc group with the tricyclic core makes this compound unique. The Fmoc group provides a versatile protecting group for peptide synthesis, while the tricyclic core offers structural rigidity and potential reactivity.
Propiedades
Fórmula molecular |
C24H23NO4 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
8-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c26-22(27)24-19-10-9-13(11-20(19)24)21(24)25-23(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-21H,9-12H2,(H,25,28)(H,26,27) |
Clave InChI |
GACOKZOKTDGOTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C2(C(C1C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


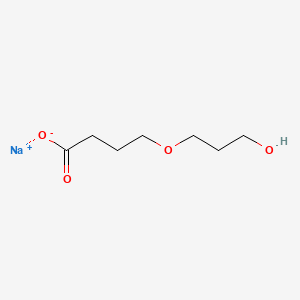
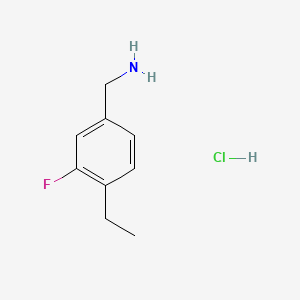
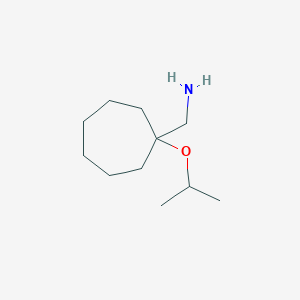

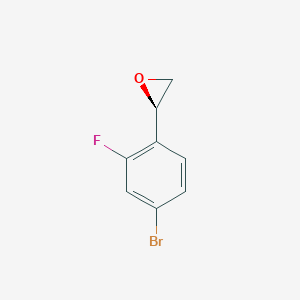
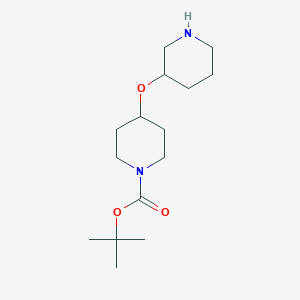
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)







